MJN110

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

MJN110 is a selective inhibitor of monoacylglycerol lipase, an enzyme that plays a crucial role in the degradation of endocannabinoids, particularly 2-arachidonoylglycerol. This compound is characterized by its ability to elevate endogenous levels of 2-arachidonoylglycerol while reducing the production of pro-inflammatory mediators such as arachidonic acid and prostaglandin E2. The structure of MJN110 is based on an N-hydroxysuccinimidyl carbamate framework, which contributes to its high potency and selectivity (IC50 = 9.1 nM) against monoacylglycerol lipase compared to other enzymes like fatty acid amide hydrolase (IC50 > 10 μM) .

Currently Available Information:

- PubChem: A search on PubChem, a public database of chemical information, reveals the compound's structure, chemical formula, and some basic properties []. However, there is no mention of its biological activities or potential applications in scientific research [].

Further Exploration:

Given the lack of information on PubChem, here are some suggestions for further exploration:

- Scientific Literature Databases: Searching scientific literature databases like ScienceDirect, Scopus, or Web of Science using the compound name or its identifier (CID 71722059) might reveal research articles or patents that discuss its properties or potential applications [, , ].

- Chemical Suppliers: Checking websites of chemical suppliers who might offer MJN110 could provide information about its intended use or any available data sheets mentioning its applications.

MJN110 primarily functions through the inhibition of monoacylglycerol lipase, leading to increased levels of 2-arachidonoylglycerol. This reaction can be summarized as follows:

- Inhibition of Monoacylglycerol Lipase:

- Reduction of Arachidonic Acid Production:

This inhibition leads to downstream effects on various signaling pathways associated with inflammation and neuronal excitability.

MJN110 has demonstrated significant neuroprotective effects in various preclinical models. Notably, it has been shown to:

- Reduce Neuroinflammation: In traumatic brain injury models, MJN110 administration resulted in decreased levels of pro-inflammatory cytokines and reduced neuronal cell death .

- Enhance Synaptic Function: The compound normalizes the expression of glutamate and GABA receptor subunits, which are critical for neurotransmission balance .

- Modulate Reward-Related Behavior: In studies involving HIV-1 Tat protein, MJN110 improved cognitive flexibility and reduced neuronal hyperexcitability .

These actions suggest that MJN110 could be beneficial in treating neurodegenerative diseases and conditions characterized by chronic inflammation.

- Formation of N-Hydroxysuccinimidyl Carbamate: This step involves reacting an appropriate amine with succinimidyl carbonate.

- Purification: The resulting compound is purified using techniques such as chromatography to ensure the removal of impurities.

- Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.

The detailed synthetic pathway can vary based on specific laboratory protocols but generally follows these outlined steps.

MJN110 has potential applications in several fields:

- Neuropharmacology: Due to its neuroprotective properties, MJN110 is being explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Pain Management: Its ability to modulate pain pathways suggests a role in developing new analgesics that could reduce reliance on opioids .

- Inflammatory Disorders: Given its effects on inflammation, MJN110 may be useful in treating conditions like multiple sclerosis or rheumatoid arthritis.

Studies have shown that MJN110 interacts with cannabinoid receptors (CB1 and CB2), which are integral to its therapeutic effects. For instance:

- Opioid-Sparing Effects: In combination with morphine, MJN110 exhibited synergistic antinociceptive effects without increasing side effects commonly associated with opioids .

- Behavioral Flexibility: In HIV-1 Tat models, MJN110 altered behavioral responses indicative of cognitive function improvement .

These interactions highlight the compound's versatility in modulating various biological pathways.

MJN110 belongs to a class of monoacylglycerol lipase inhibitors that includes several notable compounds. Here are some similar compounds along with a comparison highlighting MJN110's uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| JZL184 | Monoacylglycerol lipase inhibitor | High selectivity but less potent than MJN110 |

| SAR629 | Monoacylglycerol lipase inhibitor | Focused on analgesic effects; less neuroprotective |

| KML29 | Monoacylglycerol lipase inhibitor | Exhibits different behavioral effects; less studied |

MJN110 stands out due to its potent inhibition profile combined with significant neuroprotective properties and minimal side effects when used alongside opioids.

Structural Analysis and Molecular Properties

Molecular Formula and Crystallographic Features

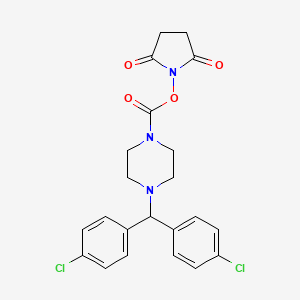

MJN110 has the molecular formula C$${22}$$H$${21}$$Cl$${2}$$N$${3}$$O$$_{4}$$ and a molecular weight of 462.33 g/mol . Its structure features a piperazine core substituted with a bis(4-chlorophenyl)methyl group at the 4-position and a carbamate-linked pyrrolidinedione moiety (Figure 1). The carbamate group forms a critical electrophilic center for covalent interaction with MAGL’s catalytic serine residue .

Crystallographic data, though limited, suggest that the bis(4-chlorophenyl)methyl group adopts a planar conformation, optimizing hydrophobic interactions with MAGL’s substrate-binding pocket . The piperazine ring contributes to solubility and conformational flexibility, while the pyrrolidinedione enhances stability through intramolecular hydrogen bonding .

Physicochemical Properties: Solubility, Stability, and Partition Coefficients

MJN110 exhibits low aqueous solubility (<1 mg/mL in water) but high solubility in dimethyl sulfoxide (DMSO; 49.3–250 mg/mL) . Stability studies indicate that the compound remains intact for >6 months when stored at -20°C, though prolonged exposure to moisture accelerates hydrolysis of the carbamate group .

Partition coefficients reveal moderate lipophilicity:

| Property | Value | Source |

|---|---|---|

| Predicted cLogP | 2.80–2.90 | |

| Experimental LogP | 1.17–1.45 (shake flask) |

The discrepancy between predicted and experimental LogP values suggests intramolecular interactions reduce effective hydrophobicity .

Synthetic Pathways and Optimization Strategies

Key Intermediate Compounds in MJN110 Synthesis

MJN110 is synthesized via a two-step process:

- Formation of the piperazine-carbamate intermediate: Reacting 4-(bis(4-chlorophenyl)methyl)piperazine with N,N′-disuccinimidyl carbonate (DSC) in dichloromethane yields the activated carbamate intermediate .

- Coupling with pyrrolidinedione: The intermediate is treated with 1-hydroxy-2,5-pyrrolidinedione under basic conditions to install the electrophilic carbamate group .

Key intermediates include:

- 4-(Bis(4-chlorophenyl)methyl)piperazine: Synthesized via nucleophilic substitution of bis(4-chlorophenyl)methanol with piperazine .

- NHS-activated carbamate: Generated using DSC, which enhances reactivity toward primary amines .

Role of Protecting Groups in Piperazine-Azetidine Scaffold Assembly

The synthesis avoids traditional protecting groups due to the piperazine’s inherent stability. However, the carbamate’s electrophilicity necessitates anhydrous conditions to prevent premature hydrolysis . Microwave-assisted synthesis has been explored to reduce reaction times and improve yields (>70%) .

Structure-Activity Relationship (SAR) Studies

Impact of Carbamate Functionalization on MAGL Inhibition

The carbamate group is indispensable for MJN110’s activity, enabling covalent modification of MAGL’s Ser122 residue. Replacement with esters or amides reduces potency by >100-fold . The N-hydroxysuccinimide (NHS) leaving group enhances reactivity, with a reported IC$$_{50}$$ of 9.1 nM for MAGL inhibition .

| Modification | MAGL IC$$_{50}$$ (nM) | Selectivity (vs. FAAH) | Source |

|---|---|---|---|

| Carbamate (MJN110) | 9.1 | >1,000-fold | |

| Ester analogue | 1,200 | 10-fold |

Comparative Analysis with Diarylmethane Analogues

MJN110’s bis(4-chlorophenyl)methyl group confers superior selectivity over diarylmethane-based inhibitors like JZL184. The chlorinated aryl groups enhance hydrophobic interactions with MAGL’s substrate tunnel, reducing off-target effects on fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6) .

| Inhibitor | MAGL IC$$_{50}$$ (nM) | ABHD6 IC$$_{50}$$ (nM) |

|---|---|---|

| MJN110 | 9.1 | 10,000 |

| JZL184 | 8,000 | 500 |

Data from demonstrate that MJN110’s selectivity stems from steric hindrance imposed by the chlorinated aromatic rings, which limit access to narrower active sites of off-target hydrolases.

Monoacylglycerol Lipase Inhibition Kinetics

Irreversible versus Reversible Binding Mechanisms

MJN110 exhibits irreversible binding characteristics when interacting with monoacylglycerol lipase through a carbamylation mechanism [19]. The compound functions as an N-hydroxysuccinimidyl carbamate that forms covalent bonds with the active-site serine nucleophile of monoacylglycerol lipase [19]. Mass spectrometry analysis of human recombinant monoacylglycerol lipase treated with MJN110 confirmed the presence of serine-carbamylated active site peptides, while the unmodified active-site peptide was significantly reduced [19]. This irreversible mechanism distinguishes MJN110 from reversible monoacylglycerol lipase inhibitors that demonstrate time-dependent recovery of enzyme activity [6].

Comparative studies using activity-based protein profiling have demonstrated the irreversible nature of MJN110 binding [6]. When monoacylglycerol lipase activity was assessed using fluorophosphonate probe reactivity over time, MJN110 showed no significant time-dependent recovery of enzyme activity, contrasting with reversible inhibitors that exhibited gradual restoration of monoacylglycerol lipase function [6]. The irreversible binding mechanism of MJN110 results from the NHS carbamate electrophile forming stable covalent adducts with the catalytic serine residue [18].

Time-Dependent Recovery of Monoacylglycerol Lipase Activity Post-Inhibition

Following MJN110 treatment, monoacylglycerol lipase activity recovery follows distinct temporal patterns that reflect the irreversible nature of the inhibition [6]. Activity-based protein profiling studies demonstrate that once MJN110 binds to monoacylglycerol lipase, enzyme activity remains suppressed without spontaneous recovery over extended observation periods [6]. This contrasts markedly with reversible monoacylglycerol lipase inhibitors, where enzyme activity gradually recovers as inhibitor molecules dissociate from the binding site [6].

| Parameter | MJN110 (Irreversible) | Reversible Inhibitors |

|---|---|---|

| Recovery Time Course | No significant recovery observed | Gradual recovery over time |

| Mechanism | Covalent carbamylation | Non-covalent binding |

| Activity Restoration | Requires new enzyme synthesis | Spontaneous dissociation |

The absence of time-dependent recovery in MJN110-treated systems indicates that restoration of monoacylglycerol lipase activity requires de novo enzyme synthesis rather than inhibitor dissociation [6]. This characteristic contributes to the sustained elevation of 2-arachidonoylglycerol levels observed in biological systems treated with MJN110 [19].

Molecular Docking and Catalytic Site Interactions

Hydrogen Bonding Networks with Met123 and Ala51 Residues

Molecular docking studies reveal that MJN110 forms critical hydrogen bonding interactions with methionine 123 and alanine 51 residues within the monoacylglycerol lipase active site [6]. The indole ketone moiety of MJN110 establishes hydrogen bonds with the backbone amine groups of these residues, with bond distances of approximately 2.361 angstroms for methionine 123 and 2.019 angstroms for alanine 51 [6]. These interactions position the carbamate electrophile optimally for nucleophilic attack by the catalytic serine 122 residue [14].

The hydrogen bonding network involving methionine 123 and alanine 51 contributes significantly to the binding affinity and selectivity of MJN110 for monoacylglycerol lipase [14]. Structural analysis indicates that these residues form part of the oxyanion hole that stabilizes the tetrahedral intermediate during the carbamylation reaction [14]. The precise positioning of hydrogen bond donors and acceptors within this network ensures optimal orientation of the NHS carbamate group for covalent modification of the catalytic serine residue [19].

Hydrophobic Pocket Occupation by Thiazole/Indole Moieties

The thiazole and indole moieties of MJN110 occupy distinct hydrophobic regions within the monoacylglycerol lipase binding pocket [6]. Molecular docking analysis demonstrates that the thiazole component interacts with hydrophobic residues including valine 191, tyrosine 194, and valine 270, effectively stabilizing the inhibitor within the enzyme cavity [6]. The indole ring system positions itself within a hydrophobic pocket adjacent to the catalytic triad consisting of serine 122, histidine 269, and aspartate 239 [6].

| Structural Component | Binding Region | Key Interactions |

|---|---|---|

| Thiazole moiety | Hydrophobic pocket | Val191, Tyr194, Val270 |

| Indole ring | Catalytic site vicinity | Hydrophobic interactions near Ser122-His269-Asp239 |

| Fluorobenzene group | Solvent-exposed surface | Minimal protein interactions |

The hydrophobic interactions involving the thiazole and indole moieties contribute substantially to the overall binding affinity of MJN110 for monoacylglycerol lipase [6]. These non-polar interactions complement the hydrogen bonding network to create a stable enzyme-inhibitor complex that facilitates the subsequent carbamylation reaction [14]. The positioning of these aromatic systems also contributes to the selectivity of MJN110 by optimizing interactions with the specific geometry of the monoacylglycerol lipase active site [6].

Selectivity Profiling Across Serine Hydrolases

Differential Inhibition of ABHD6 and LYPLA Isoforms

MJN110 demonstrates selective inhibition of monoacylglycerol lipase while exhibiting limited cross-reactivity with related serine hydrolases [19]. Activity-based protein profiling studies reveal that MJN110 inhibits alpha-beta hydrolase domain-containing protein 6 with approximately 10-fold lower potency compared to monoacylglycerol lipase [19]. In human prostate cancer PC3 cells expressing both enzymes, MJN110 selectively targets monoacylglycerol lipase with an IC50 value of approximately 1 nanomolar while requiring 10-fold higher concentrations to inhibit alpha-beta hydrolase domain-containing protein 6 [19].

The lysophospholipase A isoforms LYPLA1 and LYPLA2 represent additional off-targets of MJN110, but only at concentrations exceeding 10 micromolar [19]. Competitive activity-based protein profiling demonstrates that LYPLA isoforms require 100-fold higher MJN110 concentrations for significant inhibition compared to monoacylglycerol lipase [19]. This selectivity profile indicates that MJN110 maintains specificity for its primary target across physiologically relevant concentration ranges [18].

| Enzyme Target | IC50 Value | Selectivity Ratio |

|---|---|---|

| Monoacylglycerol Lipase | 1-9.1 nM | 1 (reference) |

| ABHD6 | ~10 nM | 10-fold |

| LYPLA1/LYPLA2 | >10 μM | >1000-fold |

Absence of Off-Target Effects on FAAH and COX Enzymes

MJN110 exhibits exceptional selectivity over fatty acid amide hydrolase, showing no detectable inhibition at concentrations up to 50-100 micromolar [19] [20]. Substrate hydrolysis assays demonstrate that MJN110 potently inhibits 2-arachidonoylglycerol hydrolysis with an IC50 of 2.1 nanomolar while producing no effect on arachidonoyl ethanolamide hydrolysis, the primary substrate of fatty acid amide hydrolase [19] [20]. This selectivity is particularly significant given that dual inhibition of monoacylglycerol lipase and fatty acid amide hydrolase can produce undesirable psychotropic effects [19].

Cyclooxygenase enzyme inhibition studies confirm that MJN110 does not significantly affect cyclooxygenase-1 or cyclooxygenase-2 activity [21]. Drug discrimination studies using the selective cyclooxygenase-1 inhibitor valdecoxib demonstrate no cross-reactivity with MJN110's pharmacological profile [21]. This absence of cyclooxygenase inhibition is important because monoacylglycerol lipase serves as a rate-limiting enzyme in arachidonic acid production, yet MJN110 does not interfere with downstream cyclooxygenase-mediated metabolism [21].

| Enzyme System | MJN110 Effect | Concentration Range Tested |

|---|---|---|

| Fatty Acid Amide Hydrolase | No inhibition | Up to 50-100 μM |

| Cyclooxygenase-1 | No inhibition | Up to 10 mg/kg in vivo |

| Cyclooxygenase-2 | No inhibition | Up to 10 mg/kg in vivo |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Fontenot J, Loetz EC, Ishiki M, Bland ST. Monoacylglycerol lipase inhibition alters social behavior in male and female rats after post-weaning social isolation. Behav Brain Res. 2018 Apr 2;341:146-153. doi: 10.1016/j.bbr.2017.12.038. Epub 2017 Dec 29. PubMed PMID: 29292159.

3: Flannery LE, Henry RJ, Kerr DM, Finn DP, Roche M. FAAH, but not MAGL, inhibition modulates acute TLR3-induced neuroimmune signaling in the rat, independent of sex. J Neurosci Res. 2017 Jul 20. doi: 10.1002/jnr.24120. [Epub ahead of print] PubMed PMID: 28726298.

4: Wills KL, DeVuono MV, Limebeer CL, Vemuri K, Makriyannis A, Parker LA. CB₁ receptor antagonism in the bed nucleus of the stria terminalis interferes with affective opioid withdrawal in rats. Behav Neurosci. 2017 Aug;131(4):304-11. doi: 10.1037/bne0000201. PubMed PMID: 28714716.

5: Owens RA, Mustafa MA, Ignatowska-Jankowska BM, Damaj MI, Beardsley PM, Wiley JL, Niphakis MJ, Cravatt BF, Lichtman AH. Inhibition of the endocannabinoid-regulating enzyme monoacylglycerol lipase elicits a CB(1) receptor-mediated discriminative stimulus in mice. Neuropharmacology. 2017 Oct;125:80-86. doi: 10.1016/j.neuropharm.2017.06.032. Epub 2017 Jun 30. PubMed PMID: 28673548; PubMed Central PMCID: PMC5771234.

6: Woodhams SG, Chapman V, Finn DP, Hohmann AG, Neugebauer V. The cannabinoid system and pain. Neuropharmacology. 2017 Sep 15;124:105-120. doi: 10.1016/j.neuropharm.2017.06.015. Epub 2017 Jun 15. Review. PubMed PMID: 28625720; PubMed Central PMCID: PMC5785108.

7: Ahamed M, Attili B, van Veghel D, Ooms M, Berben P, Celen S, Koole M, Declercq L, Savinainen JR, Laitinen JT, Verbruggen A, Bormans G. Synthesis and preclinical evaluation of [(11)C]MA-PB-1 for in vivo imaging of brain monoacylglycerol lipase (MAGL). Eur J Med Chem. 2017 Aug 18;136:104-113. doi: 10.1016/j.ejmech.2017.04.066. Epub 2017 Apr 25. PubMed PMID: 28486208.

8: Burston JJ, Mapp PI, Sarmad S, Barrett DA, Niphakis MJ, Cravatt BF, Walsh DA, Chapman V. Robust anti-nociceptive effects of monoacylglycerol lipase inhibition in a model of osteoarthritis pain. Br J Pharmacol. 2016 Nov;173(21):3134-3144. doi: 10.1111/bph.13574. Epub 2016 Sep 23. PubMed PMID: 27501482; PubMed Central PMCID: PMC5056226.

9: Owens RA, Ignatowska-Jankowska B, Mustafa M, Beardsley PM, Wiley JL, Jali A, Selley DE, Niphakis MJ, Cravatt BF, Lichtman AH. Discriminative Stimulus Properties of the Endocannabinoid Catabolic Enzyme Inhibitor SA-57 in Mice. J Pharmacol Exp Ther. 2016 Aug;358(2):306-14. doi: 10.1124/jpet.115.229492. Epub 2016 Jun 15. PubMed PMID: 27307500; PubMed Central PMCID: PMC4959103.

10: Limebeer CL, Rock EM, Puvanenthirarajah N, Niphakis MJ, Cravatt BF, Parker LA. Elevation of 2-AG by monoacylglycerol lipase inhibition in the visceral insular cortex interferes with anticipatory nausea in a rat model. Behav Neurosci. 2016 Apr;130(2):261-6. doi: 10.1037/bne0000132. PubMed PMID: 26974857; PubMed Central PMCID: PMC4793281.

11: Berdan CA, Erion KA, Burritt NE, Corkey BE, Deeney JT. Inhibition of Monoacylglycerol Lipase Activity Decreases Glucose-Stimulated Insulin Secretion in INS-1 (832/13) Cells and Rat Islets. PLoS One. 2016 Feb 11;11(2):e0149008. doi: 10.1371/journal.pone.0149008. eCollection 2016. PubMed PMID: 26867016; PubMed Central PMCID: PMC4750965.

12: Wilkerson JL, Niphakis MJ, Grim TW, Mustafa MA, Abdullah RA, Poklis JL, Dewey WL, Akbarali H, Banks ML, Wise LE, Cravatt BF, Lichtman AH. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model. J Pharmacol Exp Ther. 2016 Apr;357(1):145-56. doi: 10.1124/jpet.115.229971. Epub 2016 Jan 20. PubMed PMID: 26791602; PubMed Central PMCID: PMC4809319.

13: Wills KL, Petrie GN, Millett G, Limebeer CL, Rock EM, Niphakis MJ, Cravatt BF, Parker LA. Double Dissociation of Monoacylglycerol Lipase Inhibition and CB1 Antagonism in the Central Amygdala, Basolateral Amygdala, and the Interoceptive Insular Cortex on the Affective Properties of Acute Naloxone-Precipitated Morphine Withdrawal in Rats. Neuropsychopharmacology. 2016 Jun;41(7):1865-73. doi: 10.1038/npp.2015.356. Epub 2015 Dec 9. PubMed PMID: 26647976; PubMed Central PMCID: PMC4869055.

14: Sticht MA, Limebeer CL, Rafla BR, Abdullah RA, Poklis JL, Ho W, Niphakis MJ, Cravatt BF, Sharkey KA, Lichtman AH, Parker LA. Endocannabinoid regulation of nausea is mediated by 2-arachidonoylglycerol (2-AG) in the rat visceral insular cortex. Neuropharmacology. 2016 Mar;102:92-102. doi: 10.1016/j.neuropharm.2015.10.039. Epub 2015 Nov 2. PubMed PMID: 26541329; PubMed Central PMCID: PMC4698202.

15: Ignatowska-Jankowska B, Wilkerson JL, Mustafa M, Abdullah R, Niphakis M, Wiley JL, Cravatt BF, Lichtman AH. Selective monoacylglycerol lipase inhibitors: antinociceptive versus cannabimimetic effects in mice. J Pharmacol Exp Ther. 2015 May;353(2):424-32. doi: 10.1124/jpet.114.222315. Epub 2015 Mar 11. PubMed PMID: 25762694; PubMed Central PMCID: PMC4407719.

16: Parker LA, Niphakis MJ, Downey R, Limebeer CL, Rock EM, Sticht MA, Morris H, Abdullah RA, Lichtman AH, Cravatt BF. Effect of selective inhibition of monoacylglycerol lipase (MAGL) on acute nausea, anticipatory nausea, and vomiting in rats and Suncus murinus. Psychopharmacology (Berl). 2015 Feb;232(3):583-93. doi: 10.1007/s00213-014-3696-x. Epub 2014 Aug 3. PubMed PMID: 25085768.

17: Niphakis MJ, Cognetta AB 3rd, Chang JW, Buczynski MW, Parsons LH, Byrne F, Burston JJ, Chapman V, Cravatt BF. Evaluation of NHS carbamates as a potent and selective class of endocannabinoid hydrolase inhibitors. ACS Chem Neurosci. 2013 Sep 18;4(9):1322-32. doi: 10.1021/cn400116z. Epub 2013 Jun 17. PubMed PMID: 23731016; PubMed Central PMCID: PMC3778430.